molecular formula C10H6O3 B14610859 4-Phenylfuran-2,3-dione CAS No. 57711-26-9

4-Phenylfuran-2,3-dione

Cat. No.: B14610859
CAS No.: 57711-26-9
M. Wt: 174.15 g/mol
InChI Key: ZCRFUIKPDBKTPJ-UHFFFAOYSA-N
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Description

4-Phenylfuran-2,3-dione is an organic compound belonging to the furan family, characterized by a furan ring substituted with a phenyl group at the 4-position and two carbonyl groups at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylfuran-2,3-dione can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This method is highly efficient and widely used for the preparation of furans. Another method involves the cycloisomerization of conjugated allenones under mild conditions, often catalyzed by gold nanoparticles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Paal-Knorr method due to its simplicity and high yield. The reaction is carried out in the presence of an acid catalyst, such as trifluoroacetic acid, and the resulting product is purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylfuran-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents such as aluminum chloride and acetyl chloride.

Major Products:

    Oxidation: Furanones and carboxylic acids.

    Reduction: Diols and alcohols.

    Substitution: Various substituted phenyl derivatives.

Comparison with Similar Compounds

4-Phenylfuran-2,3-dione can be compared with other furan derivatives, such as:

Uniqueness: this compound is unique due to its dual carbonyl functionality, which imparts distinct reactivity and potential for diverse chemical transformations. Its phenyl substitution also enhances its stability and allows for further functionalization, making it a versatile compound in synthetic chemistry and drug development.

Properties

CAS No.

57711-26-9

Molecular Formula

C10H6O3

Molecular Weight

174.15 g/mol

IUPAC Name

4-phenylfuran-2,3-dione

InChI

InChI=1S/C10H6O3/c11-9-8(6-13-10(9)12)7-4-2-1-3-5-7/h1-6H

InChI Key

ZCRFUIKPDBKTPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=O)C2=O

Origin of Product

United States

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